(2-Ureido-acetylamino)-acetic acid
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Description
2-(Ureido-acetylamino)-acetic acid, also known as UAA, is an organic compound with a wide range of applications in both scientific research and industrial processes. UAA is a simple, low-cost, and versatile molecule that can be used to modify the properties of other molecules, making it an important tool for synthetic organic chemistry. In addition, UAA has been studied for its potential use in medical applications, such as cancer treatment, due to its ability to interact with a variety of biological targets. This article will provide an overview of UAA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Analysis of Global Trends in Herbicide Studies
Studies on 2,4-dichlorophenoxyacetic acid (a compound similar to (2-Ureido-acetylamino)-acetic acid) have highlighted its widespread use in agriculture and urban activities. The research has significantly advanced, focusing on toxicology, mutagenicity, and the relationship of the compound with other chemicals like glyphosate and atrazine. Despite the vast use of this herbicide, concerns have been raised about its toxicity and environmental impact, pushing for more research, especially in molecular biology and pesticide degradation studies (Zuanazzi et al., 2020).
Applications in Psychiatry
N-acetylcysteine (NAC), bearing structural similarities to (2-Ureido-acetylamino)-acetic acid, has shown promising results in psychiatry, acting beyond its antioxidant properties. It modulates neurotropic, glutamatergic, and inflammatory pathways, showing potential in treating disorders like addiction, schizophrenia, and bipolar disorder. The versatility of such acetylated amino acids opens up new avenues in psychiatric treatment, highlighting the need for further exploration in this area (Dean et al., 2011).
Waste Stream Management
In the context of waste management, (2-Ureido-acetylamino)-acetic acid can be related to acetic acid's role in waste streams. Studies have explored methods like solvent extraction and distillation to remove acetic acid from waste streams, particularly in the UREX+ process, showcasing the compound's relevance in industrial applications and the need for efficient removal techniques to ensure safety and efficiency in waste management processes (Mitchell et al., 2009).
properties
IUPAC Name |
2-[[2-(carbamoylamino)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(12)8-1-3(9)7-2-4(10)11/h1-2H2,(H,7,9)(H,10,11)(H3,6,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRYPQYWSJESHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365096 |
Source
|
Record name | (2-Ureido-acetylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ureido-acetylamino)-acetic acid | |
CAS RN |
17303-54-7 |
Source
|
Record name | (2-Ureido-acetylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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